N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide
Description
N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a unique combination of functional groups: an azido (-N₃) group at position 3, a hydroxyl (-OH) group at position 4, and a methyl (-CH₃) group at position 5 on the phenyl ring, linked to a 4-methylbenzenesulfonamide moiety. Sulfonamides are widely studied for their applications in medicinal chemistry, materials science, and crystallography due to their hydrogen-bonding capabilities and structural versatility .
Properties
CAS No. |
918161-83-8 |
|---|---|
Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
N-(3-azido-4-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N4O3S/c1-9-3-5-12(6-4-9)22(20,21)17-11-7-10(2)14(19)13(8-11)16-18-15/h3-8,17,19H,1-2H3 |
InChI Key |
BNVXVXWYSHMNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)C)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the azidation of a precursor compound, followed by sulfonamide formation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
Biology: In biological research, the compound’s azido group can be utilized in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxy and sulfonamide groups can form hydrogen bonds and interact with various biological targets, influencing their activity and function.
Comparison with Similar Compounds
Structural Features
The target compound differs from related sulfonamides primarily in its substitution pattern:
- Azido group : This high-energy functional group is absent in common analogs like WUSMUU and ZELBUQ, which instead feature bromo (-Br) or benzothiazole groups. The azido group may enhance reactivity, enabling applications in click chemistry or photoaffinity labeling.
- Methyl groups : Both the aromatic methyl (on the benzenesulfonamide) and the aliphatic methyl (on the phenyl ring) contribute to steric bulk and hydrophobicity.
Table 1: Structural and Functional Group Comparison
| Compound Name | Key Functional Groups | Hydrogen-Bonding Sites | Reactivity Notes |
|---|---|---|---|
| Target Compound | -N₃, -OH, -CH₃ (×2) | Sulfonamide, -OH | Photoactive, polar |
| WUSMUU* | -Br, -S-CH₃, -CN | Sulfonamide, -NH₂ | Halogen-bonding, hydrophobic |
| ZELBUQ* | Benzothiazole, -CN, -S-CH₃ | Sulfonamide, -NH₂ | π-π stacking, rigid |
Physicochemical Properties
While experimental data for the target compound is unavailable, inferences can be drawn from its structure and analogs:
- Solubility: The hydroxyl group likely improves solubility in polar solvents (e.g., DMF, ethanol) compared to WUSMUU and ZELBUQ, which rely on DMF for crystallization due to their hydrophobic substituents .
- LogP : The azido and hydroxyl groups may lower logP (increased hydrophilicity) relative to ZELBUQ, which has a benzothiazole group enhancing lipophilicity.
- Molecular Weight: The azido group increases molecular weight (~42 g/mol) compared to analogs with bromo or cyano groups.
Crystallization Behavior
DMF is a common solvent for sulfonamide crystallization, as seen in WUSMUU and ZELBUQ, where it acts as a hydrogen-bond acceptor . The target compound’s hydroxyl group could facilitate alternative crystallization pathways, such as forming solvates with methanol or water. However, DMF remains a strong candidate for producing high-quality crystals suitable for X-ray diffraction studies using programs like SHELXL .
Hydrogen-Bonding and Supramolecular Assembly
The sulfonamide moiety and hydroxyl group in the target compound enable robust hydrogen-bonding networks, similar to WUSMUU and ZELBUQ. These interactions often dictate crystal packing:
- WUSMUU : Sulfonamide N-H and carbonyl O participate in dimeric hydrogen bonds.
Biological Activity
N-(3-Azido-4-hydroxy-5-methylphenyl)-4-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its azido group, which can enhance its reactivity and biological interactions. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H14N4O3S
- Molecular Weight : 306.35 g/mol
- CAS Number : 71427682
The presence of the azido group () and the sulfonamide moiety contributes to its unique pharmacological properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The introduction of the azido group may enhance these effects. In studies assessing the antimicrobial efficacy of similar compounds, modifications in the aromatic ring have been shown to influence activity against various pathogens:
- Mechanism of Action : Sulfonamides typically inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), leading to a bacteriostatic effect. The azido group may also facilitate the formation of reactive intermediates that can disrupt cellular functions.
Anticancer Potential
Emerging studies suggest that compounds with azido groups can be utilized in targeted cancer therapies due to their ability to form covalent bonds with biomolecules. For instance:
- Case Study : A derivative similar to this compound demonstrated cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity (data not provided in available literature).
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of carbonic anhydrase |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity | Reference |
|---|---|---|
| Azido Group Presence | Enhanced reactivity and potential bioactivity | |
| Hydroxy Group Positioning | Improved solubility and bioavailability |
Case Studies and Experimental Evidence
- Antimicrobial Studies : A study evaluated the antibacterial properties of sulfonamide derivatives, including those with azido substitutions. Results indicated a significant reduction in bacterial growth for derivatives tested against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that modifications to the azido group led to varying degrees of cytotoxicity, suggesting a structure-dependent activity profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
